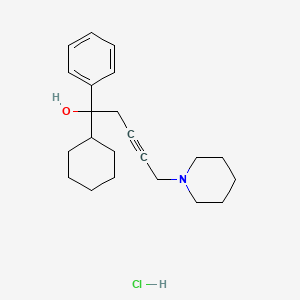
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochloride, also known as CPP or CPPene, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPene belongs to the family of alkynyl alcohols, which are known for their anticancer and antiviral properties.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene is not fully understood, but it is believed to work by inhibiting the activity of the enzyme protein kinase C (PKC). PKC is involved in many cellular processes, including cell growth, differentiation, and apoptosis. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been shown to induce apoptosis in cancer cells by inhibiting PKC activity. It has also been shown to inhibit the replication of HIV by interfering with viral protein synthesis.
Biochemical and Physiological Effects
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death process. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has also been shown to inhibit the expression of genes involved in inflammation, such as interleukin-1 beta and tumor necrosis factor alpha. In animal studies, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been shown to reduce the severity of arthritis by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene is its potential therapeutic properties. It has been shown to have anticancer, antiviral, and anti-inflammatory effects, making it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for large-scale production. However, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene also has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage. It is also relatively unstable and can degrade over time, which can affect its efficacy.
Orientations Futures
For 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene research include its potential to treat viral infections, inflammatory diseases, and cancer.
Méthodes De Synthèse
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene can be synthesized by reacting 1-cyclohexyl-1-phenyl-3-pentyn-1-ol with piperidine in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to obtain 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene hydrochloride. The synthesis method has been optimized to increase the yield and purity of 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene.
Applications De Recherche Scientifique
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, antiviral, and anti-inflammatory effects. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast, lung, and prostate cancer. It has also been shown to inhibit the replication of HIV and other viruses. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been tested in animal models for its potential to treat inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-cyclohexyl-1-phenyl-5-piperidin-1-ylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.ClH/c24-22(20-12-4-1-5-13-20,21-14-6-2-7-15-21)16-8-11-19-23-17-9-3-10-18-23;/h1,4-5,12-13,21,24H,2-3,6-7,9-10,14-19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPXBSQVKTXUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC#CCN2CCCCC2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)
![2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B4888279.png)
![1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4888286.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4888289.png)

![methyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888298.png)
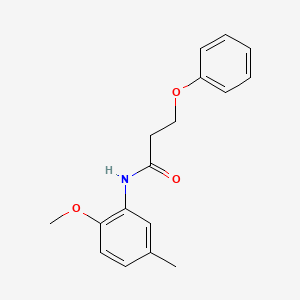
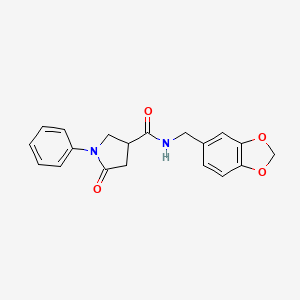
![5-cyclopropyl-7-(difluoromethyl)-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4888311.png)
![2-{[1-(2-amino-2-oxoethyl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B4888321.png)
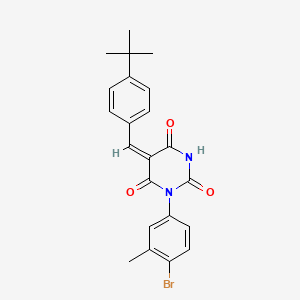
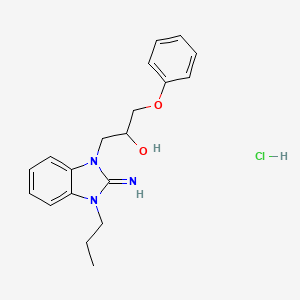
![3-[(2-chlorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4888358.png)